

The Dynamic Pathway of DNA Demethylation: A Focus on 5-Hydroxymethylcytosine

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Compound of Interest

Compound Name: 5-Hydroxycytosine-13C,15N2

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Introduction

DNA methylation, a fundamental epigenetic modification, plays a critical role in regulating gene expression, cellular differentiation, and maintaining genome stability. For decades, 5-methylcytosine (5mC) was considered a stable repressive mark. However, the discovery of 5-hydroxymethylcytosine (5hmC), an oxidized derivative of 5mC, has revolutionized our understanding of DNA demethylation, revealing a dynamic and intricate pathway. This guide provides a comprehensive overview of the enzymatic cascade that governs the removal of DNA methylation through 5hmC, detailing the key molecular players, their kinetics, and the experimental methodologies used to investigate this crucial biological process.

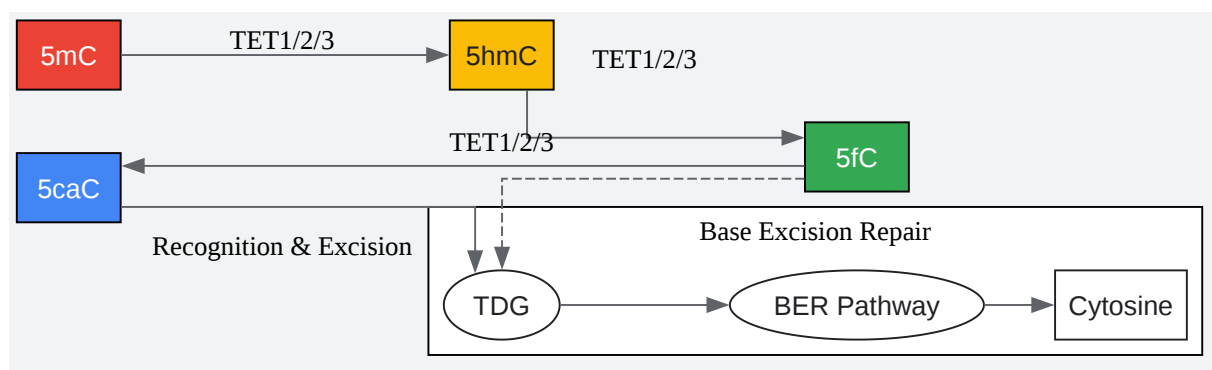
The Core Pathway: From 5mC to Unmodified Cytosine

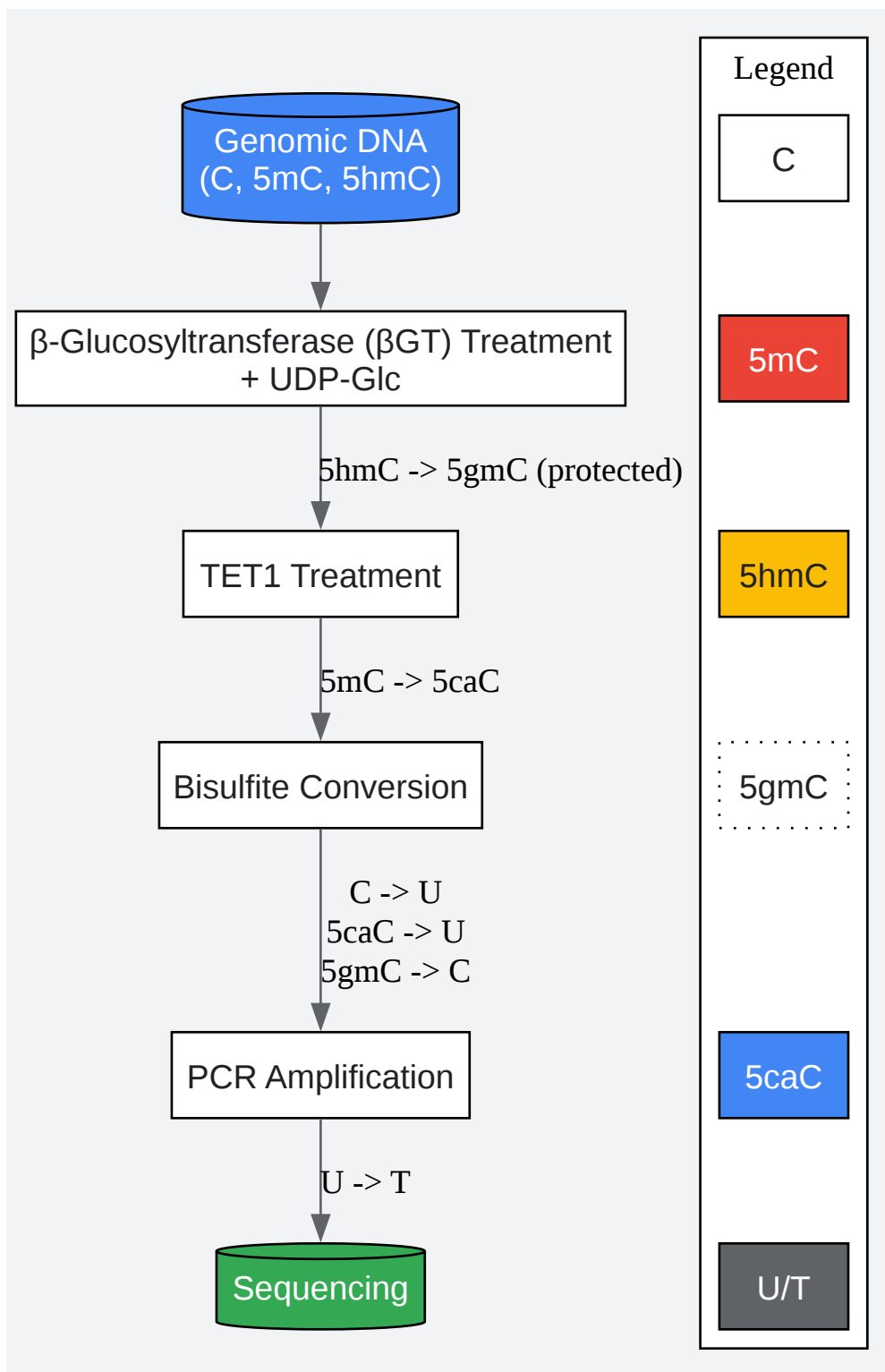
The journey from a methylated to an unmethylated cytosine can occur through two primary mechanisms: passive, replication-dependent dilution and an active, enzymatic-driven process. The active pathway, which is the focus of this guide, is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases.

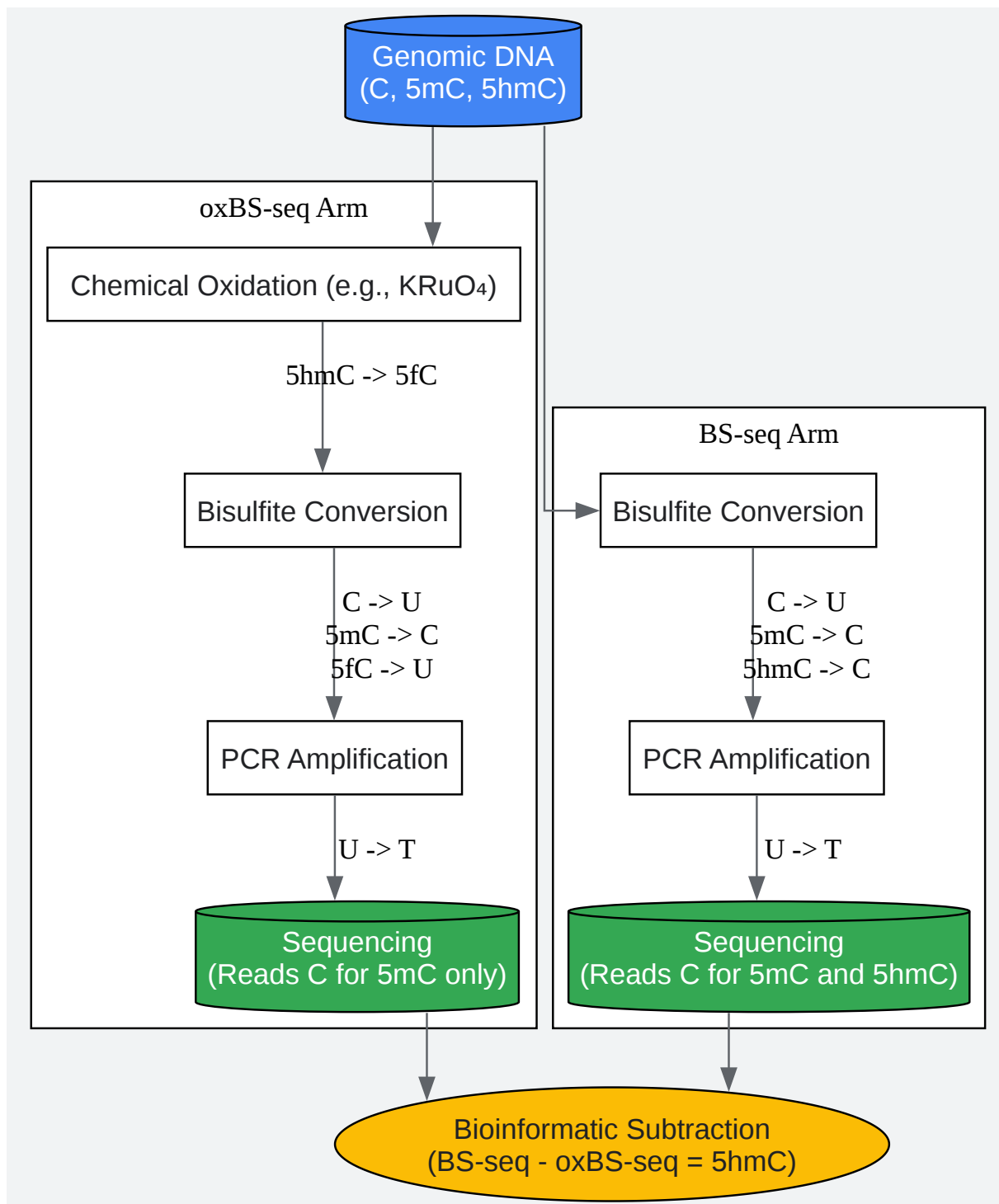
The TET enzymes (TET1, TET2, and TET3) iteratively oxidize 5mC. This process begins with the conversion of 5mC to 5hmC.^[1] Subsequently, TET enzymes can further oxidize 5hmC to 5-

formylcytosine (5fC) and then to 5-carboxylcytosine (5caC).[1][2] These latter modifications, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway, ultimately leading to the replacement of the modified base with an unmodified cytosine.[2][3]

Signaling Pathway of Active DNA Demethylation







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